molecular formula C10H19NO4S B12526209 6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid CAS No. 658081-32-4

6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid

Cat. No.: B12526209
CAS No.: 658081-32-4
M. Wt: 249.33 g/mol
InChI Key: VBMCRXRWBNECTG-QMMMGPOBSA-N
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Description

6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid is a chemical compound with a complex structure that includes an amino group, a methoxy group, and a sulfanyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of amino acid derivatives, thiol-containing reagents, and methoxy-protecting groups. Specific reaction conditions such as temperature, pH, and solvent choice are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(2R)-2-Amino-3-hydroxy-3-oxopropyl]sulfanyl}hexanoic acid
  • 6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}pentanoic acid
  • 6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}butanoic acid

Uniqueness

6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid is unique due to its specific combination of functional groups and the length of its carbon chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

658081-32-4

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

IUPAC Name

6-[(2R)-2-amino-3-methoxy-3-oxopropyl]sulfanylhexanoic acid

InChI

InChI=1S/C10H19NO4S/c1-15-10(14)8(11)7-16-6-4-2-3-5-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

VBMCRXRWBNECTG-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](CSCCCCCC(=O)O)N

Canonical SMILES

COC(=O)C(CSCCCCCC(=O)O)N

Origin of Product

United States

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